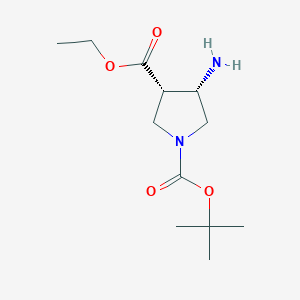![molecular formula C9H7NO3S B1384859 [5-(2-Thienyl)isoxazol-3-yl]acetic acid CAS No. 1018584-21-8](/img/structure/B1384859.png)
[5-(2-Thienyl)isoxazol-3-yl]acetic acid
Descripción general
Descripción
“[5-(2-Thienyl)isoxazol-3-yl]acetic acid” is a chemical compound composed of a thienyl and isoxazole ring. Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . It has a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazole synthesis has been an interesting field of study for decades due to its prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity . The 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents are two main reactions leading to the construction of the isoxazole ring .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Aplicaciones Científicas De Investigación
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound “[5-(2-Thienyl)isoxazol-3-yl]acetic acid” could potentially be used in the development of new drugs due to its isoxazole core .
Development of Eco-friendly Synthetic Strategies
In the field of synthetic chemistry, isoxazoles are synthesized using various methods, most of which employ metal catalysts . However, these methods have certain disadvantages such as high costs, toxicity, and difficulty in separating the catalysts from the reaction mixtures . Therefore, “[5-(2-Thienyl)isoxazol-3-yl]acetic acid” could be used in the development of alternate, eco-friendly synthetic routes .
Synthesis of 3-Substituted Isoxazoles
The compound “[5-(2-Thienyl)isoxazol-3-yl]acetic acid” can be used in the synthesis of 3-substituted isoxazoles . This process involves the reaction of 3,4,4-trichloro-1-(2-thienyl)but-3-en-1-one with hydroxylamine .
Synthesis of 1,2,4-Oxadiazoles
“[5-(2-Thienyl)isoxazol-3-yl]acetic acid” can also be used in the synthesis of 5-substituted 3-[5-(2-thienyl)isoxazol-3-yl]-1,2,4-oxadiazoles . This process involves the heterocyclization of its O-acyl derivatives in acetic acid .
Development of New Inhibitors of Acetylcholinesterase
The compound “[5-(2-Thienyl)isoxazol-3-yl]acetic acid” could potentially be used in the development of new inhibitors of acetylcholinesterase . These inhibitors could be used in the treatment of Alzheimer’s disease .
Catalyst-Free and Microwave Assisted Synthesis
“[5-(2-Thienyl)isoxazol-3-yl]acetic acid” could potentially be used in catalyst-free and microwave assisted synthesis of 5-substituted isoxazoles . This method was reported by Bulanov et al. in 2017 .
Direcciones Futuras
Isoxazole is a potent nucleus as a rich source of new compounds having promising biological activities . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Propiedades
IUPAC Name |
2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-9(12)5-6-4-7(13-10-6)8-2-1-3-14-8/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOPIYIPZNBBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Thienyl)isoxazol-3-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)




